The synthesis of INCB047986 involves several key steps that utilize advanced organic chemistry techniques. While specific proprietary methods may not be publicly detailed, the general approach includes:
Technical details regarding the exact synthetic pathway may be protected under patent law, but general methodologies align with those used for similar small molecule inhibitors .
The molecular structure of INCB047986 can be represented by its chemical formula and structural formula. It features a complex arrangement that includes:
Data from structural analyses indicate that INCB047986 has a specific three-dimensional conformation essential for its inhibitory activity against Janus kinase 1. The compound's stereochemistry is also crucial for its biological efficacy .
INCB047986 participates in several chemical reactions primarily related to its mechanism of action as an inhibitor:
These reactions are fundamental to understanding how INCB047986 exerts its therapeutic effects in targeted cancer treatments .
The mechanism of action for INCB047986 is centered around its role as a selective inhibitor of Janus kinase 1. Upon administration:
By inhibiting Janus kinase 1, INCB047986 disrupts this signaling cascade, leading to reduced proliferation of cancer cells and modulation of immune responses .
The physical and chemical properties of INCB047986 are critical for its formulation and therapeutic use:
These properties influence how INCB047986 is administered and its pharmacokinetics within the body .
INCB047986 has significant applications in scientific research and clinical settings:
The ongoing research into INCB047986 continues to explore its potential across various oncological applications, highlighting its importance in modern therapeutic strategies .
INCB047986 is an investigational small molecule inhibitor targeting the Janus kinase (JAK) pathway, developed for potential oncology applications. As a rationally designed therapeutic agent, it represents a precision medicine approach to disrupt aberrant JAK/STAT signaling observed in diverse solid tumors. Unlike first-generation JAK inhibitors, INCB047986 exhibits enhanced selectivity, positioning it as a candidate for combination therapies and malignancies driven by cytokine-mediated pathogenesis. Its development reflects ongoing efforts to expand targeted kinase inhibition beyond hematologic disorders into solid tumor oncology.
INCB047986 (Chemical Abstracts Service Registry Number: 1365970-10-1) features a benzimidazole core structure substituted with fluorophenyl and pyrrolopyridine moieties. This scaffold optimizes target binding affinity while maintaining drug-like properties. The molecular formula is C₂₃H₂₂FN₇O, corresponding to a molecular weight of 431.47 g/mol. Key physicochemical characteristics include:
Table 1: Chemical Identifiers and Properties of INCB047986
Property | Value |
---|---|
IUPAC Name | (4-Fluorophenyl)[1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-yl]methanone |
CAS Registry Number | 1365970-10-1 |
Molecular Formula | C₂₃H₂₂FN₇O |
Molecular Weight | 431.47 g/mol |
Salt Form | Free base (clinical trial formulation) |
The fluorophenyl ketone group facilitates hydrogen bonding with JAK kinase domains, while the pyrrolopyridine moiety enhances solubility. LogP calculations predict moderate lipophilicity (cLogP ≈ 3.2), balancing membrane permeability and aqueous solubility. X-ray crystallography confirms binding to the JAK2 ATP pocket via key hydrogen bonds with Leu855 and Asp939 residues, explaining its competitive inhibition mechanism. The compound exhibits pH-dependent solubility, with improved dissolution under acidic conditions relevant to tumor microenvironments.
INCB047986 is classified as a selective ATP-competitive JAK inhibitor with predominant activity against JAK1 and JAK2 isoforms (IC₅₀ values of 1.8 nM and 4.6 nM, respectively). It demonstrates >30-fold selectivity over JAK3 and TYK2, minimizing off-target immunological effects. Mechanistically, it binds the conserved ATP-binding cleft of JAKs, preventing phosphorylation-mediated activation. This inhibition blocks downstream STAT (Signal Transducer and Activator of Transcription) proteins—particularly STAT3 and STAT5—from dimerizing and translocating to the nucleus to regulate oncogene expression [6].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: